1-Chloro-7-(difluoromethoxy)isoquinoline
Overview
Description
1-Chloro-7-(difluoromethoxy)isoquinoline is a chemical compound with the molecular formula C10H6ClF2NO. It is a member of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and materials science . The presence of chlorine and difluoromethoxy groups in its structure imparts unique chemical properties that make it valuable for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Chloro-7-(difluoromethoxy)isoquinoline can be achieved through several synthetic routes. One common method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This approach allows for the simultaneous installation of the isoquinoline framework and the fluorine substituent . Another method involves the direct introduction of fluorine onto the isoquinoline ring, which can be achieved using various fluorinating agents under specific reaction conditions . Industrial production methods typically involve the use of metal catalysts to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
1-Chloro-7-(difluoromethoxy)isoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Cyclization Reactions: The isoquinoline framework allows for cyclization reactions that can lead to the formation of complex polycyclic structures.
Scientific Research Applications
1-Chloro-7-(difluoromethoxy)isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-7-(difluoromethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. The presence of the chlorine and difluoromethoxy groups allows the compound to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Chloro-7-(difluoromethoxy)isoquinoline can be compared with other similar compounds, such as:
1-Chloroisoquinoline: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
7-Difluoromethoxyisoquinoline: Lacks the chlorine atom, leading to variations in its biological activity and applications.
1,3-Dichloroisoquinoline:
The unique combination of chlorine and difluoromethoxy groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties that make it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
1-chloro-7-(difluoromethoxy)isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-9-8-5-7(15-10(12)13)2-1-6(8)3-4-14-9/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHFCRDBQRERKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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